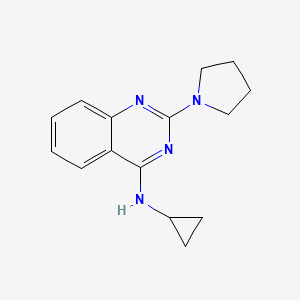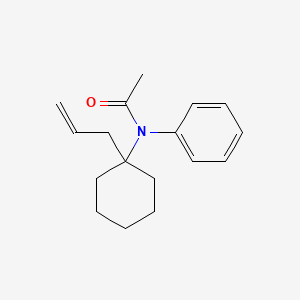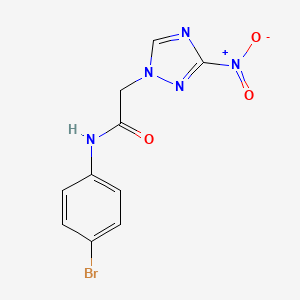
N-cyclopropyl-2-(1-pyrrolidinyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinamine derivatives often involves complex reactions that allow for the introduction of various substituents into the quinazoline core. For example, the regioselective Brønsted acid catalyzed annulation of cyclopropane aldehydes with N'-aryl anthranil hydrazides has been developed as a method for constructing tetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones, a close relative of N-cyclopropyl-2-(1-pyrrolidinyl)-4-quinazolinamine. This method demonstrates the capability to efficiently introduce cyclopropyl and pyrrolidinyl groups into the quinazoline framework through domino reactions involving imine formation and intramolecular cyclization (Singh et al., 2020).
Molecular Structure Analysis
The molecular structure of quinazolinamines, including N-cyclopropyl-2-(1-pyrrolidinyl)-4-quinazolinamine, is critical for their chemical behavior and interactions. Structural analyses, such as X-ray crystallography, have been used to determine the configurations and conformations of these molecules. For example, the structure of 2-(4-chlorophenyl)-4-(2-(pyridin-4-yl) ethynyl) quinazoline, a compound with a similar quinazoline base, was confirmed to have a monoclinic crystal system, illustrating the detailed geometric parameters that influence the compound's reactivity and properties (Dilebo et al., 2021).
Chemical Reactions and Properties
N-cyclopropyl-2-(1-pyrrolidinyl)-4-quinazolinamine participates in various chemical reactions, indicative of its reactive sites and chemical functionality. For instance, cyclopropanations and subsequent reactions highlight the reactivity of the cyclopropyl group, enabling the synthesis of functionalized cyclopropanes with high selectivity and efficiency. Such processes underscore the compound's versatility in organic synthesis (Davies et al., 1996).
特性
IUPAC Name |
N-cyclopropyl-2-pyrrolidin-1-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-2-6-13-12(5-1)14(16-11-7-8-11)18-15(17-13)19-9-3-4-10-19/h1-2,5-6,11H,3-4,7-10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPVUFMVGAGXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=N2)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(pyrrolidin-1-yl)quinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[4-(dimethylamino)phenyl]-1-pyridiniumyl}-5-formyl-1,3-thiazol-2-olate](/img/structure/B5656308.png)
![1-(4-ethyl-5-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5656315.png)
![4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5656323.png)
![2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-benzothiazole](/img/structure/B5656331.png)

![1'-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5656346.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B5656353.png)
![cis-3a-({4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5656366.png)

![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5656371.png)
![8-bromo-3-oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B5656380.png)
![2-({2-[1-(4-allylbenzoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5656388.png)
![1-acetyl-3-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5656409.png)
![N-cyclopropyl-3-{5-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5656410.png)